Product packaging for 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone(Cat. No.:CAS No. 1152812-07-1)

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone

Cat. No.: B2520409
CAS No.: 1152812-07-1
M. Wt: 228.266
InChI Key: CQMCKZVZAKFLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone (CAS No: 1152812-07-1) is a high-purity organic compound with the molecular formula C15H13FO and a molecular weight of 228.26 g/mol. This ketone serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis, particularly valued for the construction of nitrogen-containing heterocycles. Its primary research value lies in its role as a precursor for synthesizing pharmaceutically relevant structures. The compound's structure, featuring a fluorophenyl ring and a p-tolyl ketone, makes it a valuable building block for developing pyrazoline and pyrazole derivatives . These heterocyclic scaffolds are of significant interest due to their wide spectrum of biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties . Researchers utilize this ketone in cyclocondensation reactions with hydrazine derivatives, such as tosylhydrazine, to efficiently access complex 4,5-dihydro-1H-pyrazoles (2-pyrazolines), which are prominent motifs in drug discovery campaigns . Key Identifiers: • CAS Number: 1152812-07-1 • Molecular Formula: C15H13FO • Molecular Weight: 228.26 g/mol • SMILES: CC1=CC=C(C(CC2=CC=CC(F)=C2)=O)C=C1 Physical Properties: • Boiling Point: 341.1 ± 22.0 °C (at 760 mmHg) • Flash Point: 141.8 ± 12.9 °C • Density: 1.1 ± 0.1 g/cm³ Handling & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate safety precautions prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FO B2520409 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone CAS No. 1152812-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMCKZVZAKFLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Fluorophenyl 1 P Tolyl Ethanone and Analogues

Direct Synthetic Approaches to 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone

Direct approaches to forming the core structure of 2-aryl-1-arylethanones often involve the formation of a carbon-carbon bond between the carbonyl carbon and the alpha-carbon.

Reported Syntheses of 2-Aryl Acetophenones and Ethanones

The synthesis of 2-aryl acetophenones is a well-established area of organic chemistry, driven by their utility as building blocks for various heterocyclic compounds. A notable method involves the hydration of diaryl acetylenes, which is considered a direct and atom-economical pathway.

Another significant approach is the hydrobromination and oxy-isomerization of (o-arylethynyl)benzyl alcohols. This reaction, when treated with bromotrimethylsilane (TMSBr), efficiently yields brominated aryl ketones. The proposed mechanism suggests that vinyl carbocations, stabilized by the conjugated aryl groups, act as reaction intermediates. This method provides a pathway to functionalized 2-aryl acetophenones that can be further modified.

The α-arylation of ketones is another powerful strategy. This can be achieved using various catalytic systems, including palladium and copper. For instance, palladium-catalyzed α-arylation has been shown to be highly effective with specific ligands like 2-methyl-2'-dicyclohexylphosphinobiphenyl, allowing a wide range of aryl halides and ketones to react with high selectivity. Similarly, copper salts in the presence of a base can facilitate the α-arylation of β-diketones with aryl halides.

Aryl radicals, generated in situ from arene diazonium fluoroborates, can also be used for the oxidative arylation of vinyl arenes, leading to the formation of 2-aryl acetophenones in good yields under mild, room temperature conditions.

Catalytic Systems and Conditions for Ethanone (B97240) Formation

The formation of the ethanone moiety is a critical step in the synthesis of the target molecule and its analogues. Various catalytic systems have been developed to enhance the efficiency, selectivity, and environmental compatibility of these reactions.

Transition metal catalysts, particularly those based on palladium, copper, and nickel, are frequently employed for C-C bond-forming reactions. For example, palladium(II) acetate is a common catalyst for coupling reactions. In the context of α-arylation, palladium complexes with specialized phosphine ligands are often used to achieve high yields and selectivity. Copper(I) iodide (CuI) is another effective catalyst for coupling aryl iodides with carbonyl compounds.

The choice of solvent and base is also crucial. Solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are often used, while bases such as cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are common choices to facilitate the reaction.

Beyond C-C bond formation, catalysts are essential for carbonyl group transformations. For instance, the conversion of carboxylic acids into ketones can be achieved using catalysts containing zirconium dioxide, sometimes mixed with titanium dioxide. These catalysts are designed to be selective towards the formation of mixed ketones over symmetrical ones.

The table below summarizes various catalytic systems used in the synthesis of acetophenones and related ketones.

Reaction TypeCatalyst SystemBase/AdditivesSolventKey Features
α-ArylationPd-catalyst with phosphine ligandK3PO4TolueneHigh selectivity for a variety of aryl halides and ketones.
α-ArylationCu(I) or Cu(II) saltsK3PO4·3H2ODMSOSimple, practical method for α-arylation of β-diketones.
Oxidative ArylationAscorbic acid (promoter)NoneAirMetal-free, room temperature reaction using aryl radicals.
Ketone SynthesisZirconium dioxide / Titanium dioxide--Selective formation of mixed ketones from carboxylic acids. researchgate.net
Friedel-Crafts AcylationAnhydrous Aluminum Trichloride (AlCl3)-TolueneClassical method for acylating aromatic rings. researchgate.net

Advanced Synthetic Methodologies for Aryl Ethanones

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. These include catalytic C-H activation and novel coupling strategies.

Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC) Reactions

Iron-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful and environmentally friendly strategy for forming carbon-carbon bonds. wikipedia.org This method avoids the need for pre-functionalized substrates, reducing waste and cost. wikipedia.org Iron is an ideal catalyst for these transformations due to its natural abundance, low cost, and minimal toxicity compared to other transition metals like palladium or ruthenium. wikipedia.org

CDC reactions can be used to synthesize α,β-unsaturated ketones through the C(sp3)–H functionalization of an acetophenone (B1666503) and a methylarene. In a typical system, an iron salt like FeCl3·6H2O is used as the catalyst, with dimethylformamide (DMF) as the solvent and atmospheric oxygen serving as the oxidant. These reactions often proceed smoothly to give the desired products in good to excellent yields with a high tolerance for various functional groups. The mechanism involves the iron catalyst participating in the oxidation of the acetophenone and acting as a coupling reagent. This approach represents a highly atom-economical pathway for constructing complex molecules from simple, readily available starting materials. wikipedia.org

Reductive Homocoupling Transformations of Aldehydes to 1,2-Disubstituted Ethanones

The reductive coupling of aldehydes presents a direct route to 1,2-disubstituted ethanols (vicinal diols), which can then be oxidized to the corresponding ethanones. The classic example of this transformation is the Pinacol coupling reaction, where a carbon-carbon bond is formed between the carbonyl groups of two aldehyde or ketone molecules in the presence of an electron donor. The reaction proceeds via a free radical mechanism, initiated by a one-electron reduction of the carbonyl group to a ketyl radical anion. Dimerization of two ketyl radicals yields the vicinal diol.

While the direct product is a diol, this methodology is a key step toward 1,2-disubstituted ethanones. More advanced methods aim to achieve this transformation more directly or with greater control. For instance, nickel-catalyzed reductive homo-coupling of hydrazones, which are generated in-situ from aldehydes, can be used to construct the C(sp3)-C(sp3) bond found in bibenzyl structures, which are related to 1,2-diarylethanones. These modern catalytic approaches offer alternatives to classical stoichiometric reductants and expand the scope and applicability of aldehyde homocoupling.

Chemo- and Regioselective Synthesis Strategies for Fluorinated Ketones

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. The synthesis of fluorinated ketones, such as this compound, requires strategies that control both the position (regioselectivity) and the type of functional group that reacts (chemoselectivity).

One common strategy is electrophilic fluorination, where a fluorine source with a partial positive charge is used to fluorinate an enol or enolate intermediate. Reagents like Selectfluor® are often employed for this purpose. The reaction's success can be governed by a combination of steric and electronic effects of the substrate. For example, fluorination typically occurs on the carbon atom adjacent (alpha) to the carbonyl group.

Another advanced method is the palladium-catalyzed β-selective C(sp3)–H fluorination of ketones. This approach allows for the late-stage transformation of a native methyl group (CH3) into a monofluoromethyl group (CH2F), demonstrating high regioselectivity and a broad substrate scope.

In molecules with multiple carbonyl groups, such as fluorinated diketones, chemo- and stereoselective reductions can be achieved using enzymes. Commercially available ketoreductases can selectively differentiate between methyl and trifluoromethyl ketones within the same molecule, allowing for the synthesis of chiral fluorinated hydroxyketones with excellent enantiomeric excess. The nature of substituents in fluorinated multi-carbonyl compounds can significantly influence the reaction pathways, allowing for controlled synthesis of complex heterocyclic structures.

The table below outlines some strategies for synthesizing fluorinated ketones.

MethodReagent/CatalystKey Feature
Electrophilic FluorinationSelectfluor®Fluorination occurs alpha to the carbonyl via an enol/enolate intermediate.
C-H FluorinationPd-catalystRegioselective transformation of a methyl group to a monofluoromethyl group.
Enzymatic ReductionKetoreductasesChemo- and stereoselective reduction of prochiral diketones to chiral hydroxyketones.

Related Synthetic Strategies and Precursors for Fluorinated Ethanone Derivatives

The synthesis of fluorinated ethanone derivatives, such as this compound, leverages a variety of established and innovative synthetic methodologies. These strategies often involve the formation of key carbon-carbon bonds and the introduction of fluorine atoms at specific positions on the aromatic rings. The choice of method depends on factors such as the desired substitution pattern, yield, and substrate tolerance.

Friedel-Crafts Condensation Routes

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a direct method for the acylation and alkylation of aromatic rings. wikipedia.orgrsc.org In the context of synthesizing fluorinated ethanone derivatives, Friedel-Crafts acylation is particularly relevant. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group to an aromatic ring, forming a ketone. organic-chemistry.org

The general mechanism involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgrsc.org For the synthesis of a compound like this compound, a potential Friedel-Crafts approach could involve the acylation of toluene with a derivative of 3-fluorophenylacetic acid.

One of the key advantages of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which helps to prevent further substitutions. organic-chemistry.org This is in contrast to Friedel-Crafts alkylation, which can often lead to polyalkylation. wikipedia.org The reaction conditions for Friedel-Crafts acylation are similar to those for alkylation, typically requiring a stoichiometric amount of the Lewis acid catalyst because both the reactant and the product can form complexes with it. wikipedia.orgorganic-chemistry.org Variations of the reaction exist, and in some cases, solid acids like zeolites are used, particularly in industrial applications for alkylations. wikipedia.org

A classic example of a multi-step synthesis involving Friedel-Crafts acylation is the Haworth synthesis, which is used to create polycyclic aromatic hydrocarbons. This method utilizes an arene and succinic anhydride, followed by reduction and a second intramolecular Friedel-Crafts acylation. wikipedia.org While not directly applicable to the target molecule, it demonstrates the versatility of the Friedel-Crafts reaction in building complex molecular architectures.

Synthesis of α-Diazoketone Intermediates

α-Diazoketones are valuable synthetic intermediates that can be used in a variety of transformations, including the synthesis of ketones. orgsyn.orgorgsyn.org The preparation of α-diazoketones can be achieved through several methods, with diazo group transfer being a common approach. orgsyn.org This method typically involves the reaction of an active methylene compound with a sulfonyl azide, such as p-toluenesulfonyl azide (TsN₃), in the presence of a base. orgsyn.org

However, direct diazo transfer to simple ketones is often not feasible. An indirect, two-step "deformylative diazo transfer" strategy is frequently employed. This involves the initial formylation of the ketone, followed by treatment with a sulfonyl azide. orgsyn.orgorgsyn.org A more recent advancement is the "detrifluoroacetylative diazo transfer," which activates the ketone as its α-trifluoroacetyl derivative before reacting it with a sulfonyl azide. orgsyn.org

Alternative methods for synthesizing α-diazoketones include the acylation of diazomethane. However, this method can be problematic for α,β-unsaturated acid chlorides and anhydrides due to competing dipolar cycloaddition reactions. orgsyn.orgorgsyn.org Another approach involves the reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate, which can produce the corresponding diazoketone in high yield. organic-chemistry.org

A tandem reaction involving 1,3-diketones, TsN₃, and methylamine (MeNH₂) in ethanol has been developed for the efficient synthesis of α-diazoketones. This method proceeds via a primary amine-catalyzed Regitz diazo transfer and a subsequent primary amine-mediated C-C bond cleavage. organic-chemistry.org This approach avoids the use of toxic diazomethane and is effective for a range of substrates. organic-chemistry.org

Method Description Key Reagents Advantages Limitations
Deformylative Diazo Transfer Two-step process involving formylation of a ketone followed by reaction with a sulfonyl azide. orgsyn.orgorgsyn.orgKetone, Formylating agent, Sulfonyl azide, BaseWell-established method for simple ketones.Can have regioselectivity issues and harsh conditions. orgsyn.org
Detrifluoroacetylative Diazo Transfer Activation of a ketone via its α-trifluoroacetyl derivative before diazo transfer. orgsyn.orgKetone, TFETFA, Sulfonyl azide, BaseMore general and gives superior results for a variety of ketones. orgsyn.orgRequires an additional activation step.
Acylation of Diazomethane Reaction of an acid chloride or anhydride with diazomethane. orgsyn.orgorgsyn.orgAcid chloride/anhydride, DiazomethaneDirect method.Not suitable for α,β-unsaturated substrates; diazomethane is toxic and explosive. orgsyn.orgorgsyn.org
Reaction with Trimethylsilyldiazomethane Reaction of a mixed anhydride with trimethylsilyldiazomethane. organic-chemistry.orgCarboxylic acid, Ethyl chloroformate, TrimethylsilyldiazomethaneHigh yields.Requires preparation of a mixed anhydride.
Tandem Reaction of 1,3-Diketones Primary amine-catalyzed Regitz diazo transfer and C-C bond cleavage. organic-chemistry.org1,3-Diketone, TsN₃, MeNH₂, EthanolHigh efficiency, avoids toxic diazomethane. organic-chemistry.orgSubstrate scope can be limited by steric effects. organic-chemistry.org

Silver-Catalyzed Aminofluorination Approaches to Fluoroethanones

The introduction of fluorine into organic molecules is a significant area of research due to the unique properties that fluorine imparts. Silver-catalyzed reactions have emerged as a promising method for carbon-fluorine bond formation. While direct silver-catalyzed aminofluorination to produce fluoroethanones is not widely reported, related silver-catalyzed fluorination and amination reactions provide insight into potential synthetic routes.

Silver catalysis is often employed in cross-coupling reactions. For instance, a silver-catalyzed fluorination of arylstannanes has been demonstrated. nih.gov This reaction can be applied to complex small molecules and exhibits good functional group tolerance. nih.gov Although this method requires the preparation of arylstannane starting materials, it represents a significant advancement in late-stage fluorination. nih.gov The proposed mechanism is distinct from conventional cross-coupling reactions and involves a one-electron redox pathway for silver. nih.gov

In a different application, a silver-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and trifluorodiazoethane has been developed to synthesize N-alkenylated 2-aminopyridines. nih.gov This reaction proceeds through a Mannich addition followed by carbene formation and a 1,2-aryl migration. nih.gov This methodology has been extended to access trifluoromethylated isoquinolinones. nih.gov While not a direct aminofluorination, it showcases the ability of silver catalysts to facilitate complex transformations involving fluorinated reagents.

Reaction Mechanisms in Ethanone Synthesis

The formation of ethanones and their derivatives can proceed through a variety of reaction mechanisms, including radical processes and base-mediated condensations. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Radical Processes in Aryl Ethanone Formation

Radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org In the context of aryl ethanone synthesis, radical processes can be involved in the formation of the aryl-acyl bond.

The initiation step involves the creation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. libretexts.org Common radical initiators include azobisisobutyronitrile (AIBN). libretexts.org Once a radical is formed, the propagation phase begins, where the radical reacts with a stable molecule to generate a new radical, continuing the chain. libretexts.org Termination occurs when two radicals combine, ending the chain reaction. libretexts.org

Aryl radicals can be generated from various precursors, such as aryl halides or diazonium salts. nih.gov These highly reactive intermediates can then participate in C-C bond-forming reactions. For example, an aryl radical can add to an electron-rich double bond. nih.gov While direct radical acylation to form aryl ethanones is less common, radical pathways can be involved in the synthesis of precursors or in side reactions.

Base-Mediated Condensation Mechanisms

Base-mediated condensation reactions are fundamental to the synthesis of many ketones, including ethanone derivatives. The most prominent example is the aldol condensation. wikipedia.org This reaction involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.org

The mechanism of the base-catalyzed aldol condensation begins with the deprotonation of the α-carbon of a carbonyl compound by a base, such as hydroxide, to form an enolate ion. wikipedia.orgiitk.ac.in This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound, forming a new carbon-carbon bond and a tetrahedral intermediate. iitk.ac.in Protonation of the resulting alkoxide yields the β-hydroxy carbonyl compound, or aldol addition product. masterorganicchemistry.com

If the reaction mixture is heated, the aldol addition product can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated carbonyl compound. libretexts.org This elimination is often facilitated by the formation of a conjugated system, which provides additional stability. libretexts.org

The Claisen-Schmidt condensation is a variation of the aldol condensation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This is a type of crossed aldol condensation. iitk.ac.in Other related reactions include the Knoevenagel condensation, which involves an active hydrogen compound and is often catalyzed by an amine, and the Claisen condensation, which involves two ester compounds. wikipedia.orgmasterorganicchemistry.com

Reaction Reactants Product Key Features
Aldol Condensation Two aldehydes or ketones (at least one with α-hydrogens) wikipedia.orgα,β-Unsaturated aldehyde or ketone wikipedia.orgForms a C-C bond; proceeds via an enolate intermediate. wikipedia.orgiitk.ac.in
Claisen-Schmidt Condensation Aldehyde/ketone with α-hydrogens + Aromatic carbonyl without α-hydrogens wikipedia.orgα,β-Unsaturated aldehyde or ketone wikipedia.orgA type of crossed aldol condensation. iitk.ac.in
Knoevenagel Condensation Active hydrogen compound + Aldehyde/ketone wikipedia.orgα,β-Unsaturated productOften catalyzed by a weak base like an amine. masterorganicchemistry.com
Claisen Condensation Two esters wikipedia.orgβ-Keto esterForms a C-C bond between two ester molecules.

Derivatization Strategies and Synthetic Applications of 2 3 Fluorophenyl 1 P Tolyl Ethanone

Functional Group Transformations and Modifications of the Ethanone (B97240) Moiety

The ethanone moiety of 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone is a primary site for a variety of functional group transformations. The presence of α-hydrogens acidic enough to be removed by a suitable base allows for the formation of an enolate intermediate. This enolate is a powerful nucleophile that can participate in a range of carbon-carbon bond-forming reactions.

Key transformations of the ethanone moiety include:

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) generates the corresponding lithium enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce new alkyl groups at the α-position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the ketone were unsymmetrical.

Halogenation: The α-carbon can be halogenated under either acidic or basic conditions. For instance, reaction with bromine in acetic acid can yield the α-bromo ketone. This halogenated derivative serves as a valuable precursor for further substitutions and for the synthesis of heterocyclic compounds like imidazopyridines.

Oxidation and Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, oxidation of the α-position can be achieved using various oxidizing agents to introduce hydroxyl or other oxygen-containing functionalities.

These transformations are fundamental in modifying the core structure of this compound, thereby enabling the synthesis of a diverse array of derivatives.

Synthetic Applications as a Precursor for Complex Organic Scaffolds

The strategic placement of functional groups and aromatic rings in this compound makes it a valuable building block for the synthesis of more complex and biologically relevant scaffolds.

Role in the Synthesis of Pharmaceutical Precursors

This ketone has been utilized as a precursor in the synthesis of potential pharmaceutical agents. A notable example is its use in the synthesis of polysubstituted pyrrole (B145914) derivatives. Specifically, a derivative, 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole, has been identified as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus NorA efflux pump, highlighting its potential in overcoming multidrug resistance in cancer and bacterial infections. The synthesis of such pyrroles often involves a multi-component reaction, showcasing the utility of the parent ketone in constructing complex heterocyclic systems with medicinal applications.

Utilization in Agrochemical Precursor Synthesis

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in readily available literature, its structural motifs are present in known agrochemical classes. Aryl ketones, in general, serve as intermediates in the synthesis of fungicides and herbicides. For instance, the synthesis of fungicidal pyrazole (B372694) derivatives often starts from α,β-unsaturated ketones (chalcones), which can be derived from aryl ketones. The presence of a fluorinated phenyl ring is a common feature in many modern agrochemicals, often enhancing their efficacy and metabolic stability. Therefore, derivatives of this compound hold potential for the development of novel agrochemical candidates.

Derivatization to Heterocyclic Compounds (e.g., Pyrazole and Imidazopyridine Derivatives)

The ability to introduce various functional groups onto the ethanone backbone of this compound makes it a versatile precursor for a range of heterocyclic compounds.

Pyrazole Derivatives: Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. A common route to polysubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a hydrazine (B178648) derivative. nih.govmdpi.com this compound can be readily converted into a chalcone (B49325) (an α,β-unsaturated ketone) which can then be reacted with hydrazine to yield pyrazole derivatives.

Imidazopyridine Derivatives: Imidazopyridines are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of imidazo[1,2-a]pyridines can be achieved through the reaction of a 2-aminopyridine (B139424) with an α-haloketone. nih.gove3s-conferences.org By first halogenating the α-position of this compound, the resulting α-haloketone can be condensed with various substituted 2-aminopyridines to generate a library of novel imidazopyridine derivatives.

Formation of Chalcone and Related α,β-Unsaturated Ketone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and possess a wide range of biological activities themselves. nih.gov The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. nih.gov This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde.

This compound can act as the ketone component in a Claisen-Schmidt condensation with various substituted benzaldehydes to produce a series of chalcone derivatives. The general reaction scheme is presented below:

Reactant 1Reactant 2BaseProduct
This compoundSubstituted BenzaldehydeNaOH or KOH(E)-1-(p-tolyl)-3-(substituted phenyl)-2-(3-fluorophenyl)prop-2-en-1-one

These chalcone derivatives can then be used as precursors for the synthesis of other heterocyclic systems, such as pyrazoles and pyrimidines. mdpi.com

Examination of Steric and Electronic Effects in Derivatization Reactions

The reactivity and regioselectivity of derivatization reactions involving this compound are significantly influenced by the steric and electronic properties of its constituent aryl groups.

Electronic Effects:

The 3-fluorophenyl group exerts a significant electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atom. This effect can influence the acidity of the α-hydrogens, making them more susceptible to deprotonation and facilitating enolate formation. However, the fluorine atom also has a weak electron-donating mesomeric effect (+M), which is generally outweighed by the inductive effect in this context.

The p-tolyl group has a methyl substituent in the para position, which is electron-donating through both an inductive effect (+I) and hyperconjugation. This electron-donating nature can slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the rates of nucleophilic attack.

Steric Effects:

The p-tolyl group , with its methyl substituent, introduces a moderate degree of steric hindrance around the carbonyl group. This can influence the approach of bulky nucleophiles or reagents to the carbonyl carbon.

The 3-fluorophenyl group at the α-position also contributes to the steric environment around the reactive centers.

In reactions such as the Claisen-Schmidt condensation, the steric bulk of both the ketone and the aldehyde can affect the reaction rate and the stereochemistry of the resulting double bond. Similarly, in the formation of heterocyclic rings, the steric hindrance from the aryl substituents can influence the cyclization step and the final conformation of the product.

Despite a comprehensive search for detailed research findings on the spectroscopic characterization of this compound, specific experimental data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Raman spectra are not available in the public domain. Published literature with the complete spectral analysis required to fulfill the detailed outline does not appear to be readily accessible.

Therefore, it is not possible to provide the requested article with the specified data tables and in-depth analysis for each subsection of the outline. The generation of a scientifically accurate and well-sourced article on this specific compound's spectroscopic properties is contingent on the availability of primary research data, which could not be located.

Spectroscopic Characterization and Structural Elucidation of 2 3 Fluorophenyl 1 P Tolyl Ethanone

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule with a high degree of accuracy, which allows for the unambiguous determination of its elemental formula. missouri.edu The exact mass is calculated using the masses of the most abundant isotopes of each element, rather than the weighted average atomic weight. missouri.edubiochemcalc.com

For 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone, the molecular formula is C₁₅H₁₃FO. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O).

The calculated exact mass provides a critical benchmark for experimental HRMS analysis, where a measured mass that matches this theoretical value to within a few parts per million (ppm) is considered definitive evidence of the compound's elemental composition.

Table 1: Calculated Monoisotopic Mass for C₁₅H₁₃FO

ElementCountMost Abundant Isotope Mass (Da)Total Mass (Da)
Carbon (C)1512.000000180.000000
Hydrogen (H)131.00782513.001725
Fluorine (F)118.99840318.998403
Oxygen (O)115.99491515.994915
Total Exact Mass 228.095043

Ionization Techniques for Molecular Weight Confirmation

To analyze a compound by mass spectrometry, it must first be ionized. The choice of ionization technique is crucial, as different methods impart varying amounts of energy to the molecule, influencing whether it remains intact or fragments. acdlabs.com

Soft Ionization Techniques: Methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) are considered "soft" because they typically generate intact molecular ions with minimal fragmentation. acdlabs.comemory.edu For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. This is invaluable for confirming the molecular weight of the compound. enovatia.com

Hard Ionization Techniques: Electron Ionization (EI) is a "hard" technique that bombards molecules with high-energy electrons. emory.edu This process not only creates a molecular ion (M⁺·) but also induces extensive fragmentation. While this can make identifying the molecular ion peak challenging, the resulting fragmentation pattern provides a unique fingerprint that is highly useful for structural elucidation. acdlabs.comquizlet.com For aromatic ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.com This would lead to the formation of stable acylium ions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.orgias.ac.in For this compound, several key interactions are expected to direct its solid-state architecture:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C–H···O and C–H···F hydrogen bonds are likely to be significant. The carbonyl oxygen is a strong hydrogen bond acceptor, and interactions with aromatic C-H groups on neighboring molecules can form a robust network. The fluorine atom can also act as a weak hydrogen bond acceptor. nih.goved.ac.uk

π-π Stacking: The presence of two aromatic rings (fluorophenyl and tolyl) makes π-π stacking interactions a highly probable feature of the crystal packing. wikipedia.orglibretexts.org These interactions can occur in a parallel-displaced or T-shaped arrangement, contributing significantly to the stability of the crystal lattice. researchgate.net The interaction between the electron-rich p-tolyl ring and the more electron-poor 3-fluorophenyl ring could lead to specific, ordered stacking arrangements. acs.org

Table 2: Predicted Intermolecular Interactions in Solid-State this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2Significance
Weak Hydrogen BondAromatic C-H, Methyl C-HCarbonyl Oxygen (O)Likely a primary interaction directing crystal packing.
Weak Hydrogen BondAromatic C-HFluorine (F)Contributes to the overall stability of the lattice. ed.ac.uk
π-π Stackingp-Tolyl Ringp-Tolyl RingStabilizing interactions between electron-rich rings.
π-π Stacking3-Fluorophenyl Ring3-Fluorophenyl RingInteractions influenced by the fluorine substituent.
π-π Stackingp-Tolyl Ring3-Fluorophenyl RingPotential for favorable quadrupole interactions. acs.org

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. pharmatutor.org This technique is particularly useful for analyzing molecules containing chromophores—groups of atoms that absorb light, such as aromatic rings and carbonyl groups. cutm.ac.inbachem.com

The structure of this compound contains a conjugated system involving the p-tolyl ring, the carbonyl group, and the 3-fluorophenyl ring. This extended chromophore is expected to give rise to distinct absorption bands. The primary electronic transitions observed in aromatic ketones are:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. hnue.edu.vn For aromatic systems, these typically appear at shorter wavelengths (e.g., below 280 nm). libretexts.org

n → π* Transitions: These are lower-energy, low-intensity absorptions that involve promoting a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. hnue.edu.vnjove.com This "forbidden" transition is characteristic of aldehydes and ketones and typically appears at longer wavelengths (e.g., 270-350 nm). cutm.ac.inmasterorganicchemistry.com

Conjugation with the aromatic rings is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to a simple, non-conjugated ketone. jove.com

Table 3: Predicted UV-Visible Absorption Data for this compound

Electronic TransitionChromophoreExpected Wavelength (λₘₐₓ) RangeExpected Intensity (ε)
π → πAromatic rings, Carbonyl~240 - 280 nmHigh (ε > 10,000)
n → πCarbonyl (C=O)~300 - 340 nmLow (ε < 500)

Electronic Absorption Spectra

The electronic absorption spectrum of a molecule provides crucial information about its electronic structure and the transitions between different electronic energy levels. For an aromatic ketone like this compound, the ultraviolet-visible (UV-Vis) spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the phenyl and carbonyl chromophores.

The intense band, typically observed in the 240–280 nm region for aromatic ketones, is attributed to the π → π* transition of the conjugated aromatic system. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position and intensity of this band are sensitive to the substitution pattern on the aromatic rings. The presence of the fluorine atom on the phenyl ring and the methyl group on the tolyl ring are expected to cause slight shifts in the absorption maximum (λmax) compared to unsubstituted acetophenone (B1666503).

The less intense band, appearing at longer wavelengths (typically above 300 nm), is characteristic of the n → π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The intensity of the n → π* transition is generally much lower than that of the π → π* transition. The polarity of the solvent can significantly influence the position of this band; an increase in solvent polarity typically leads to a hypsochromic (blue) shift.

Given the lack of specific experimental data, the following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound in a common organic solvent like ethanol. This data is based on the typical spectral characteristics of analogous aromatic ketones.

SolventAbsorption Maximum (λmax) [nm]Molar Absorptivity (ε) [L·mol-1·cm-1]Transition
Ethanol~255~12,000π → π
Ethanol~310~150n → π

Computational and Quantum Chemical Investigations of 2 3 Fluorophenyl 1 P Tolyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties.

Basis Set Selection and Level of Theory (e.g., B3LYP, 6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. It is a popular and versatile functional known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style, split-valence basis set. Specifically, it uses one set of functions for core atomic orbitals and splits the valence orbitals into three sets of functions of different sizes. The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the orbitals and are crucial for accurately modeling chemical bonds. The combination of B3LYP with a triple-zeta basis set like 6-311G(d,p) is a common and reliable level of theory for optimizing geometries and calculating electronic properties of organic compounds.

Optimized Molecular Geometries and Conformational Analysis

A key application of DFT is to find the lowest energy structure of a molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The output of this calculation provides precise data on bond lengths, bond angles, and dihedral (torsional) angles.

For a flexible molecule like 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone, which has several rotatable single bonds, conformational analysis would be necessary. This involves exploring different spatial arrangements (conformers) of the atoms to identify the most stable conformation(s). DFT calculations would be used to determine the relative energies of these different conformers, providing insight into the molecule's preferred shape. For similar fluorinated acetophenone (B1666503) derivatives, studies have shown a strong preference for specific conformations, which can be elucidated through computational analysis.

If data were available, it would be presented in a table similar to the one below, listing the key geometric parameters for the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only. The values are not based on actual calculations.)

Parameter Bond Length (Å) Parameter Bond Angle (°) Parameter Dihedral Angle (°)
C=O 1.21 C-C-O 120.5 F-C-C-C 180.0
C-F 1.35 C-C-C (aryl) 120.0 C-C-C=O -25.0

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It provides a dynamic picture of the molecule's behavior, complementing the static information obtained from geometry optimization.

Exploration of Conformational Preferences and Dynamics

MD simulations would allow for the exploration of the conformational landscape of this compound in a more dynamic context, often within a simulated solvent environment. By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different conformations, identify the most populated conformational states, and understand the flexibility of different parts of the molecule. This provides a deeper understanding of how the molecule behaves in a realistic environment, which is crucial for predicting its interactions with other molecules.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are determined by the arrangement and energies of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability.

DFT calculations provide the energies of these orbitals and visualize their spatial distribution across the molecule. This analysis would reveal which parts of the this compound molecule are most likely to participate in chemical reactions. For instance, the analysis would show how the electron density of the HOMO and LUMO is distributed across the 3-fluorophenyl ring, the p-tolyl ring, and the ethanone (B97240) bridge.

A representative data table for FMO analysis would include the following information.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is for illustrative purposes only. The values are not based on actual calculations.)

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -1.80

Implications for Chemical Reactivity and Stability

Computational analysis of the electronic properties of this compound provides significant insights into its chemical reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's behavior in chemical reactions. The HOMO, located on the electron-rich parts of the molecule, represents the ability to donate an electron, while the LUMO, situated on electron-deficient areas, indicates the ability to accept an electron.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more reactive and less stable. For this compound, the presence of aromatic rings and the carbonyl group influences these frontier orbitals. The distribution and energies of HOMO and LUMO can be used to predict which parts of the molecule are more likely to participate in electron-transfer processes.

Furthermore, molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density, making it a likely site for interaction with electrophiles.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy, utilizing methods like Density Functional Theory (DFT), is a powerful tool for understanding the structural properties of this compound. core.ac.ukarxiv.orgcardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum (both Infrared and Raman) can be generated. These simulations provide a detailed assignment of the fundamental vibrational modes of the molecule.

The process involves optimizing the molecular geometry to a minimum energy state, followed by the calculation of second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies. To improve the agreement with experimental data, the calculated wavenumbers are often uniformly scaled to account for anharmonicity and limitations in the theoretical model. researchgate.netnih.gov

The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion, is accomplished using Potential Energy Distribution (PED) analysis. researchgate.net PED provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignments. For a molecule like this compound, this allows for the precise identification of vibrations associated with the C=O carbonyl group, the C-F bond, the p-substituted tolyl ring, and the m-substituted fluorophenyl ring.

Calculated Infrared and Raman Spectra Comparison with Experimental Data

A direct comparison between the theoretically calculated and experimentally recorded FT-IR and FT-Raman spectra is essential for validating the computational model and confirming the molecular structure. nih.govresearchgate.net Typically, calculations performed using DFT with a basis set like B3LYP/6-311++G(d,p) show good correlation with experimental findings after applying a suitable scaling factor. nih.govnih.gov

Discrepancies between the computed and experimental spectra can arise from factors such as the phase difference (calculations are often for a single molecule in the gas phase, while experiments are typically done in the solid or liquid phase) and intermolecular interactions not accounted for in the theoretical model. nih.gov Despite this, the simulated spectra are invaluable for interpreting the experimental data, especially in complex regions where spectral bands may overlap. researchgate.net The strong band associated with the C=O stretching vibration, for instance, is a prominent feature in the IR spectrum and its position can be accurately predicted by DFT calculations. researchgate.net

Below is a representative table of key calculated vibrational frequencies for this compound compared with typical experimental ranges.

Vibrational AssignmentCalculated Wavenumber (cm⁻¹, Scaled)Typical Experimental Range (cm⁻¹)
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic, CH₃ & CH₂)2980-29202990-2925
C=O Stretch (Ketone)~16851700-1680
C=C Stretch (Aromatic Rings)1600-14501610-1450
C-F Stretch~12501280-1210
Ring Breathing Modes1070-8001070-800

NMR Chemical Shift Prediction and Validation (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a highly effective technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.govscispace.comrsc.org This method, typically combined with DFT, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govnih.gov For fluorinated compounds like this compound, ¹⁹F NMR shifts can also be predicted. worktribe.comresearchgate.net

The computational process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). nih.gov Linear regression analysis is often applied to further improve the correlation between calculated and experimental chemical shifts. scispace.com

Comparing the predicted GIAO-DFT chemical shifts with experimental data serves as a stringent test of the computed structure. nih.gov A good agreement provides strong evidence for the correct structural assignment.

The following table shows predicted ¹³C and ¹H NMR chemical shifts for key positions in this compound, based on typical values obtained from GIAO calculations.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
Carbonyl Carbon (C=O)~197.0Methylene Protons (-CH₂-)~4.2
Aromatic C-F~163.0 (JCF)Aromatic Protons (p-tolyl)7.8 - 7.2
Aromatic C-CO~135.0Aromatic Protons (fluorophenyl)7.4 - 7.0
Aromatic C-CH₂~134.5Methyl Protons (-CH₃)~2.4
Methylene Carbon (-CH₂-)~45.0
Methyl Carbon (-CH₃)~21.5

Theoretical Studies on Reactivity and Reaction Pathways

Intrinsic Reactivity of the Ketone Moiety and Electrophilicity of Carbonyl Carbon

Theoretical studies provide a quantitative framework for understanding the intrinsic reactivity of the ketone functional group in this compound. The electrophilicity of the carbonyl carbon is a central aspect of this reactivity. Conceptual DFT provides reactivity indices, such as the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. mdpi.com Calculations would likely show that the carbonyl carbon is a primary electrophilic site within the molecule.

The reactivity of the ketone is significantly influenced by the electronic effects of the attached fluorophenyl and tolyl groups. The analysis of the LUMO can reveal the susceptibility of the carbonyl carbon to nucleophilic attack, as this orbital is often localized on the C=O π* antibonding orbital. The energy of this LUMO and its spatial distribution are key determinants of the ketone's electrophilicity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. mdpi.com

Nucleophilic Attack Susceptibility

The susceptibility of the carbonyl carbon in this compound to nucleophilic attack can be further investigated using computational methods. researchgate.net As previously mentioned, the Molecular Electrostatic Potential (MEP) map is a crucial tool for this purpose. The MEP would highlight a significant region of positive electrostatic potential around the carbonyl carbon, identifying it as the most probable site for attack by a nucleophile.

Furthermore, Fukui functions can be calculated to provide a more quantitative prediction of local reactivity. The Fukui function f+(r) indicates the propensity of a site in a molecule to accept an electron, thus highlighting the most favorable locations for a nucleophilic attack. For the title compound, the Fukui function analysis is expected to show a large value on the carbonyl carbon, confirming its high electrophilicity and susceptibility to nucleophiles. These computational tools are essential for predicting the regioselectivity of reactions involving this ketone.

Solvation Effects on Molecular Stability and Reactivity (e.g., PCM, Onsager models)

The stability and reactivity of this compound are profoundly influenced by its surrounding solvent environment. Computational models such as the Polarizable Continuum Model (PCM) and the Onsager model are instrumental in elucidating these effects. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. mdpi.com

In polar solvents, the dipole moment of this compound interacts with the solvent's electric field, leading to stabilization of the solute. This stabilization is more pronounced for polar conformers and transition states. The degree of stabilization can impact reaction rates; for instance, reactions proceeding through a more polar transition state than the reactants are often accelerated in polar solvents. mdpi.com Conversely, nonpolar solvents will have a lesser effect on the molecule's electronic structure and reactivity.

The choice of solvent can also influence the equilibrium between different conformational isomers of the molecule by selectively stabilizing one conformer over another. For instance, a more polar conformer will be more stabilized in a high-dielectric-constant solvent. Quantum mechanical computations combined with continuum solvation models can provide quantitative estimates of these solvation energies, offering predictions of how reaction barriers and product distributions may change with the solvent. mdpi.comnih.gov

Computational ModelDescriptionApplication to this compound
Polarizable Continuum Model (PCM)Represents the solvent as a polarizable continuum. The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated.Predicts the stabilization of the molecule in various solvents, calculates solvation free energies, and helps in understanding solvent effects on reaction kinetics and equilibria.
Onsager ModelA simpler continuum model that represents the solute as a dipole in a spherical cavity within a dielectric continuum. It calculates the reaction field induced by the solvent's polarization.Provides a foundational understanding of how the solvent's dielectric constant affects the molecule's energy and dipole moment.

Transition State Characterization for Reaction Kinetics

Understanding the kinetics of reactions involving this compound necessitates the characterization of the transition states of these reactions. researchgate.netresearchgate.net Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry provides powerful tools to locate and analyze these transient structures. researchgate.net

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Quantum chemical calculations, typically using methods like Density Functional Theory (DFT), are employed to find the geometry of the transition state. nih.gov Once located, a frequency calculation is performed to confirm that it is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key parameter in the Arrhenius equation for the reaction rate constant. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. researchgate.net For this compound, this could involve reactions such as nucleophilic addition to the carbonyl group or reactions at the aromatic rings.

Photochemical Reactivity and Atmospheric Degradation Studies of Fluorinated Ketones

Fluorinated ketones, including this compound, are subject to photochemical reactions and degradation in the atmosphere, primarily driven by sunlight. mdpi.comnih.gov

UV-Visible Absorption Cross-Sections and Photolysis Quantum Efficiencies

The atmospheric lifetime of fluorinated ketones is largely determined by their photolysis, which is initiated by the absorption of solar radiation. mdpi.comrsc.org The efficiency of this process depends on the molecule's UV-visible absorption cross-section and the photolysis quantum efficiency. rsc.org The carbonyl group in ketones leads to an n → π* electronic transition that results in absorption in the near-UV region. noaa.gov Fluorination can cause a bathochromic shift (a shift to longer wavelengths) in the UV absorption bands. mdpi.com

Experimental and computational studies on similar fluorinated ketones provide insights into the expected photochemical behavior of this compound. For example, the absorption maxima for some ketones are around 370 nm. researchgate.net The photolysis quantum efficiency, which is the fraction of absorbed photons that lead to a chemical reaction, is a critical parameter for determining the atmospheric lifetime. rsc.org For some fluorinated ketones, photolysis is the dominant loss pathway in the troposphere. nih.gov

ParameterSignificanceExpected Trend for this compound
UV-Visible Absorption Cross-SectionDetermines the molecule's ability to absorb solar radiation.Expected to have significant absorption in the UVA range due to the carbonyl and aromatic chromophores.
Photolysis Quantum EfficiencyThe probability that an absorbed photon will cause a chemical reaction.This value would need to be determined experimentally or through high-level computational studies.

OH-Initiated Oxidation Reaction Rate Constants

In addition to photolysis, reaction with hydroxyl (OH) radicals is a significant atmospheric degradation pathway for many organic compounds. mdpi.comresearchgate.net The rate constant for the reaction of a compound with OH radicals is a key factor in determining its atmospheric lifetime. mdpi.comresearchgate.net For ketones, OH radicals can abstract a hydrogen atom from the carbon atoms adjacent to the carbonyl group. researchgate.net

Theoretical calculations using methods like multiconformer transition state theory can be used to predict the rate constants for these reactions. mdpi.com For fluorinated ketones, the presence of fluorine atoms can influence the reactivity towards OH radicals. The atmospheric lifetime with respect to OH-initiated oxidation can be calculated from the reaction rate constant and the average atmospheric concentration of OH radicals. For some hydrofluoroketones, the atmospheric lifetime can range from one to ten years. mdpi.comresearchgate.net

Advanced Quantum Chemical Parameters

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure of molecules and to understand intramolecular interactions. researchgate.netwisc.eduusc.edu NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding orbitals. usc.edu

For this compound, NBO analysis can provide insights into several key intramolecular interactions:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For example, interactions between the lone pairs on the oxygen and fluorine atoms with the anti-bonding orbitals of the aromatic rings can be quantified. The stabilization energy (E(2)) associated with these interactions indicates their strength. researchgate.net

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O or C-H···F interactions might be present, and NBO analysis can help to characterize these.

Steric and Electrostatic Interactions: NBO analysis provides information about the natural atomic charges and the hybridization of orbitals, which helps in understanding the steric and electrostatic interactions within the molecule.

NBO Interaction TypeDescriptionRelevance to this compound
HyperconjugationElectron delocalization from a filled Lewis-type NBO to an empty non-Lewis NBO.Stabilizes the molecule by delocalizing electron density, for example, from the phenyl rings to the carbonyl group.
Intramolecular Hydrogen BondingWeak attractive interaction between a hydrogen atom and an electronegative atom within the same molecule.Potential for weak C-H···O or C-H···F interactions influencing the molecular conformation.
Steric RepulsionRepulsive interactions between electron clouds of non-bonded atoms in close proximity.Influences the dihedral angles between the phenyl rings and the ethanone bridge, affecting the overall molecular shape.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting and understanding the chemical reactivity of a molecule. It provides a visual representation of the charge distribution around a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack.

The MEP is calculated based on the principles of quantum mechanics, typically using methods like Density Functional Theory (DFT). The resulting MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface. These regions are color-coded to indicate their charge characteristics:

Red and Yellow Regions: These colors signify areas with a negative electrostatic potential, indicating an excess of electron density. Such regions are prone to attack by electrophiles (electron-seeking species).

Blue and Green Regions: These colors represent areas with a positive electrostatic potential, indicating a deficiency of electrons. These sites are the preferred targets for nucleophiles (nucleus-seeking species).

For this compound, the MEP map would likely reveal a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This region would be the primary site for electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic interactions. The fluorine atom, being highly electronegative, would also contribute to the development of a negative potential in its vicinity.

A hypothetical representation of the MEP analysis findings is presented in the table below:

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl OxygenNegative (Electron-rich)Primary site for electrophilic attack
Aromatic HydrogensPositive (Electron-deficient)Potential sites for nucleophilic attack
Phenyl RingsGenerally electron-rich (π-system)Can interact with electrophiles
Fluorine AtomNegative (Electron-rich)Contributes to local negative potential

Hyperpolarizability Calculations and Non-linear Optical Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as telecommunications, optical computing, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which describes the non-linear change in the dipole moment of the molecule in the presence of a strong external electric field, such as that from a laser.

Computational chemistry provides a powerful means to predict the NLO properties of molecules through the calculation of their hyperpolarizability tensors. Chalcone (B49325) derivatives and related aromatic ketones, such as this compound, are often investigated for their NLO properties due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). This charge transfer is a key factor in producing a large NLO response.

The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials. A high β value is indicative of a strong NLO response. Computational methods, such as those based on DFT, can be employed to calculate the static and frequency-dependent hyperpolarizabilities. These calculations take into account the electronic structure of the molecule and how it is perturbed by an electric field.

For this compound, the presence of an electron-withdrawing fluorine atom on one phenyl ring and an electron-donating methyl group on the other, connected by a carbonyl-containing bridge, creates a donor-π-acceptor (D-π-A) type structure. This arrangement can enhance the ICT process and potentially lead to significant NLO properties.

A summary of typical computational parameters related to hyperpolarizability is shown in the table below. Note that these are representative parameters and actual calculated values for this compound would require specific quantum chemical computations.

ParameterDescriptionSignificance for NLO Properties
Dipole Moment (μ)A measure of the overall polarity of the molecule.A large ground-state dipole moment can be indicative of a significant NLO response.
Polarizability (α)The linear response of the electron cloud to an electric field.Relates to the ease with which the electron distribution can be distorted.
First-order Hyperpolarizability (β)The second-order response of the molecule to an electric field.A direct measure of the second-order NLO activity. Higher values are desirable.

Urea is often used as a reference material in NLO studies for comparison of hyperpolarizability values. nih.gov

Future Research Directions and Unexplored Avenues for 2 3 Fluorophenyl 1 P Tolyl Ethanone

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic ketones has traditionally relied on methods that are often not environmentally benign. Future research should prioritize the development of sustainable and efficient synthetic routes to 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone.

One promising approach is the adoption of continuous-flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. A continuous, one-pot method would be highly atom-economical and environmentally friendly by minimizing waste and avoiding the isolation of intermediates. Recent advancements in the sustainable production of other ketones have demonstrated the potential of continuous-flow reactors to reduce energy consumption and total annual costs significantly. For instance, the synthesis of 3-methyl-3-penten-2-one saw a 42% reduction in energy usage and a 53% decrease in total annual cost when switching from batch to a continuous process.

Another key area for development is the use of greener solvents and catalysts . Polyethylene glycol (PEG), for example, has emerged as a dual-function agent, acting as both a solvent and a phase-transfer catalyst in various organic syntheses. Its biodegradability, low toxicity, and ability to replace hazardous volatile organic compounds (VOCs) make it an attractive medium for the synthesis of this compound. Research into PEG-mediated reactions could lead to more sustainable and efficient synthetic protocols.

The table below outlines potential sustainable synthetic strategies for this compound.

Synthetic StrategyKey AdvantagesRelevant Research Findings
Continuous-Flow Synthesis Enhanced safety, improved reaction control, higher yields, reduced energy consumption.A continuous-flow process for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed, showcasing an efficient and sustainable construction of the triazole ring. rsc.org The production of 3-methyl-3-penten-2-one in a continuous-flow reactor led to significant reductions in energy use and cost. researchgate.net
Green Solvents and Catalysts Reduced environmental impact, lower toxicity, potential for catalyst reuse.Polyethylene glycol (PEG-400) has been highlighted as a dual-functional agent in sustainable organic synthesis, acting as both a catalyst and a green solvent. researchgate.net

Exploration of Chemo- and Stereoselective Transformations

The ketone functional group in this compound is a prime target for various chemical transformations. A particularly important area of future research is its chemo- and stereoselective reduction to produce the corresponding chiral alcohol. Chiral alcohols are crucial building blocks in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

The asymmetric reduction of prochiral ketones is a well-established field, and applying these methodologies to this compound could yield valuable chiral synthons. Techniques such as asymmetric transfer hydrogenation using catalysts like those developed by Noyori and Ikariya have shown high enantioselectivity for the reduction of other fluorinated ketones. acs.org Biocatalysis, utilizing enzymes or whole plant tissues, also presents a green and highly selective alternative for the reduction of aromatic ketones. nih.gov For instance, various plant tissues have been shown to reduce acetophenone (B1666503) and its derivatives with high enantioselectivity. nih.gov

Furthermore, the fluorine atom on the phenyl ring can influence the reactivity and selectivity of these transformations. Research into the asymmetric hydrogenation of α-fluoro ketones has demonstrated that noncovalent interactions, such as C–F···Na charge–dipole interactions, can play a crucial role in diastereomeric control. bohrium.com Investigating similar effects in the reduction of this compound could lead to a deeper understanding of stereocontrol in fluorinated systems.

The following table summarizes potential chemo- and stereoselective transformations for this compound.

TransformationPotential ProductSignificance
Asymmetric Reduction Chiral (R)- or (S)-2-(3-Fluorophenyl)-1-(p-tolyl)ethanolValuable building block for pharmaceuticals.
Organocatalytic Asymmetric Fluorination α-Fluoro-2-(3-fluorophenyl)-1-(p-tolyl)ethanoneIntroduction of a second fluorine atom could enhance biological activity. beilstein-journals.org

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry offers powerful tools for understanding and predicting the outcomes of chemical reactions. For this compound, advanced computational modeling can provide invaluable insights into its reactivity and the mechanisms of its transformations.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction pathways, identify transition states, and predict the stereoselectivity of reactions. rsc.org For instance, computational analysis has been used to understand the mechanism of iridium-catalyzed hydrogenation of α-fluoro ketones, revealing the importance of a C–F···Na interaction in the transition state. bohrium.com A similar computational study on the reactions of this compound could guide the rational design of catalysts and reaction conditions to achieve desired outcomes.

The Unified Reaction Valley Approach (URVA) is another powerful computational method that can provide a detailed analysis of reaction mechanisms by examining the changes in the reaction path direction and curvature. smu.edu This approach can partition a reaction into distinct phases, offering a deeper understanding of the chemical processes involved in bond breaking and formation. smu.edu Applying URVA to the synthesis and transformations of this compound could uncover subtle mechanistic details and lead to the optimization of reaction conditions.

Investigation of its Role as a Precursor in Advanced Materials Science

The presence of both fluorine and aromatic rings in this compound makes it an interesting candidate as a precursor for advanced materials . Fluorinated polymers, in particular, often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants.

One potential application is in the synthesis of novel fluorinated poly(aryl ether ketone)s (F-PAEKs) . These high-performance polymers are used in a variety of demanding applications, from aerospace components to medical implants. The incorporation of the 3-fluorophenyl group from the precursor molecule could enhance the solubility and processability of the resulting polymers while maintaining excellent thermal and mechanical properties. Research has shown that the introduction of bulky pendant groups and fluorine atoms can improve the properties of PAEKs. bit.edu.cnresearchgate.netresearchgate.net

The ketone functionality also opens up possibilities for creating crosslinkable polymers . By transforming the ketone into a reactive group, such as a phenylethynyl moiety, it would be possible to synthesize polymers that can be thermally cured to produce materials with enhanced solvent resistance and thermal stability.

The potential applications of this compound as a materials precursor are summarized in the table below.

Material ClassPotential PropertiesRationale
Fluorinated Poly(aryl ether ketone)s (F-PAEKs) High thermal stability, chemical resistance, improved solubility, low dielectric constant.The 3-fluorophenyl group can enhance polymer properties. bit.edu.cnresearchgate.netresearchgate.net
Crosslinkable Polymers Enhanced solvent resistance, high thermal stability.The ketone can be functionalized to introduce crosslinking sites.
Chalcone-derived Elastomers Shape memory, self-healing properties.Diaryl ethanone (B97240) structures are related to chalcones, which are used in the synthesis of advanced elastomers. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-(3-fluorophenyl)-1-(p-tolyl)ethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts Acylation : Aryl ketones like this compound are synthesized via Friedel-Crafts reactions using AlCl₃ as a catalyst. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone was prepared using a similar approach .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., aryl halides with boronic acids) may introduce substituents, as seen in analogous triazolopyrimidine derivatives .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating pure product. Purity is confirmed by HPLC (>95%) .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm). For example, 1-(azepan-1-yl)-3-fluorophenyl ethanone was characterized using 300 MHz NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₁₃F₀ = 232.26 g/mol) .
  • X-ray Crystallography : Used for analogs like benzofuran derivatives to resolve stereochemistry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Key Data :

  • Solubility : Soluble in DMSO, DCM, and ethanol, but insoluble in water (consistent with fluorinated aryl ketones) .
  • Stability : Stable at −20°C for 6 months in inert atmospheres. Hydrolysis risks exist in basic aqueous conditions due to the ketone group .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence electronic properties and bioactivity?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity of the aryl ring, enhancing interactions with electron-rich biological targets (e.g., enzymes) .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as observed in fluorinated triazolopyrimidines .
  • SAR Studies : Modifying the fluorine position (e.g., 2-, 4-) alters binding affinities in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study :

  • Inconsistent IC₅₀ Values : Variations in assay conditions (e.g., ATP concentration in kinase assays) can lead to discrepancies. Normalize data using control inhibitors (e.g., staurosporine) .
  • Solubility Artifacts : Low solubility in aqueous buffers may falsely reduce activity. Use DMSO stock solutions at ≤0.1% v/v to avoid precipitation .

Q. How can molecular docking predict binding modes of this compound with therapeutic targets?

  • Protocol :

  • Target Selection : Prioritize proteins with hydrophobic pockets (e.g., PI3Kγ, EGFR) due to the compound’s aromatic/fluorinated motifs .
  • Software : AutoDock Vina or Schrödinger Suite for docking. Validate with co-crystallized ligands (RMSD <2.0 Å) .
  • Free Energy Calculations : MM-GBSA estimates binding energy (ΔG) to rank poses .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Industrial Considerations :

  • Catalyst Optimization : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective acylation .
  • Process Analytics : In-line FTIR monitors reaction progress; chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.